![molecular formula C9H8BrF3S B13169955 1-[(2-Bromoethyl)sulfanyl]-3-(trifluoromethyl)benzene](/img/structure/B13169955.png)
1-[(2-Bromoethyl)sulfanyl]-3-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Bromoethyl)sulfanyl]-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a bromoethyl group, a sulfanyl group, and a trifluoromethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromoethyl)sulfanyl]-3-(trifluoromethyl)benzene typically involves the reaction of 1-bromo-3-(trifluoromethyl)benzene with 2-bromoethanethiol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Bromoethyl)sulfanyl]-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromoethyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or THF.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as dichloromethane.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of ethyl-substituted benzene derivatives.
Applications De Recherche Scientifique
1-[(2-Bromoethyl)sulfanyl]-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[(2-Bromoethyl)sulfanyl]-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The bromoethyl group can participate in nucleophilic substitution reactions, while the sulfanyl group can undergo oxidation or reduction. The trifluoromethyl group enhances the compound’s lipophilicity and stability, making it a valuable moiety in drug design and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
- 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene
- 1-(2-Bromoethyl)-3-(methylsulfonyl)benzene
Uniqueness
1-[(2-Bromoethyl)sulfanyl]-3-(trifluoromethyl)benzene is unique due to the presence of both a sulfanyl group and a trifluoromethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H8BrF3S |
|---|---|
Poids moléculaire |
285.13 g/mol |
Nom IUPAC |
1-(2-bromoethylsulfanyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8BrF3S/c10-4-5-14-8-3-1-2-7(6-8)9(11,12)13/h1-3,6H,4-5H2 |
Clé InChI |
OCUZTEYAGKUCAB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)SCCBr)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


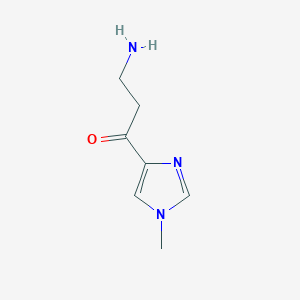
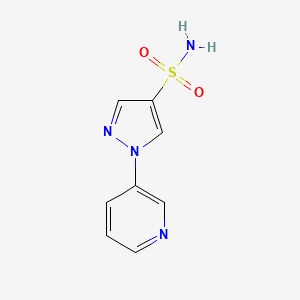

![3-[(4-Bromophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13169908.png)
![7,7-Difluorobicyclo[4.1.0]heptan-2-ol](/img/structure/B13169916.png)
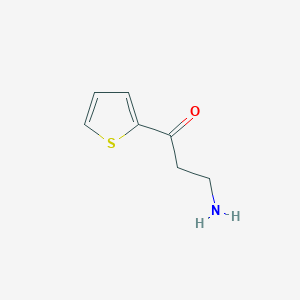
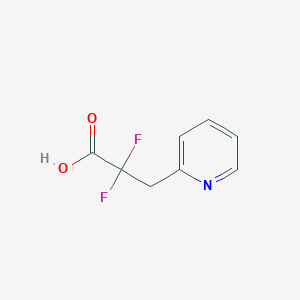
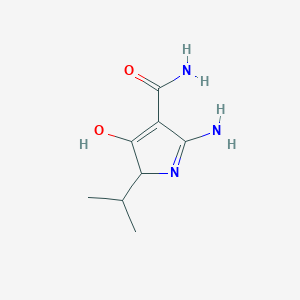

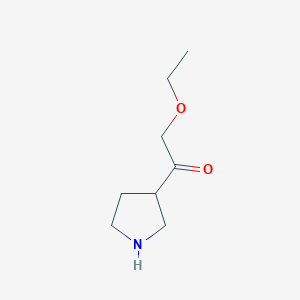



![9-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13169985.png)
